(8Z,11Z,14Z)-Heptadecatrienal
Description
Contextualization of Polyunsaturated Aldehydes in Biological Systems
Polyunsaturated aldehydes (PUAs) are a class of reactive organic molecules derived from the oxidation of polyunsaturated fatty acids (PUFAs). researchgate.netcopernicus.orgnih.gov In biological systems, these aldehydes are involved in a wide array of processes. researchgate.net They can act as signaling molecules, influencing cellular activities and contributing to an organism's defense mechanisms against environmental stressors and pathogens. researchgate.net
The biosynthesis of PUAs is often initiated by damage to cell membranes, which triggers the enzymatic breakdown of PUFAs. copernicus.orgmdpi.com This process is a key component of the chemical defense systems in many organisms, from microscopic diatoms to higher plants. mdpi.comnih.gov The high reactivity of PUAs allows them to interact with various biomolecules, leading to a range of biological effects. researchgate.netcopernicus.org
Historical Perspectives on the Discovery and Initial Recognition of (8Z,11Z,14Z)-Heptadecatrienal
The initial identification and characterization of this compound as a significant natural product can be traced back to studies on the volatile components of various organisms. In 1998, long-chain aldehydes, including this compound, were identified in the essential oils of fresh green tobacco leaves (Nicotiana tabacum). Research indicated that this compound was enzymatically produced from α-linolenic acid.
A significant contribution to its characterization came in 2005, when researchers conducted a concise synthesis of this compound. nih.govyamaguchi-u.ac.jptandfonline.com This work confirmed its structure and identified it as a component of the essential oil of the marine green alga Ulva pertusa. nih.govyamaguchi-u.ac.jptandfonline.com This study was pivotal in recognizing its role as a contributor to the characteristic seaweed-like aroma. nih.gov
Scope and Significance of Academic Research on this compound
Academic research on this compound has expanded to various areas of chemical biology and ecology. A primary focus has been on its role in plant defense. Studies have shown that it possesses antimicrobial properties against plant pathogenic bacteria, such as P. syringae. caymanchem.com Furthermore, it has been demonstrated to protect Arabidopsis plants against infection. caymanchem.com
The compound is also of interest in the study of marine chemical ecology. As a PUA produced by organisms like diatoms and green algae, it is investigated for its potential role as an infochemical, mediating interactions between different marine species. nih.govmdpi.commdpi.com Its biosynthesis from common fatty acids like α-linolenic acid makes it a relevant subject in understanding lipid metabolism and the production of volatile organic compounds in a variety of organisms. caymanchem.comresearchgate.net The synthesis of this compound and related compounds also remains an area of interest for organic chemists. nih.govyamaguchi-u.ac.jptandfonline.com
Detailed Research Findings
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₈O | nih.govlarodan.comnist.gov |
| Molecular Weight | 248.4 g/mol | nih.govlarodan.comnist.gov |
| IUPAC Name | (8Z,11Z,14Z)-heptadeca-8,11,14-trienal | nih.gov |
| CAS Number | 56797-44-5 | nih.govlarodan.com |
| Synonyms | 17:3-al, all-cis-8,11,14-Heptadecatrienal, FAL 17:3, (Z,Z,Z)-8,11,14-Heptadecatrienal | caymanchem.comlarodan.comnist.gov |
| Appearance | A solution in ethanol | caymanchem.com |
| Odor | Seaweed-like | nih.gov |
Natural Occurrence and Biosynthesis of this compound
| Organism | Finding | Source(s) |
| Nicotiana tabacum (Tobacco) | Identified in essential oils of fresh green leaves. Produced enzymatically from α-linolenic acid. | nih.gov |
| Ulva pertusa (Marine Green Alga) | A component of the essential oil. Contributes to its seaweed-like odor. Formed enzymatically from α-linolenic acid. | nih.govresearchgate.netresearchgate.netresearchgate.net |
| Brachychiton discolor | A major constituent of the volatile components in the leaves (21.2%). | |
| Higher Plants | Formed from α-linolenic acid via a 2(R)-hydroperoxy-9(Z),12(Z),15(Z)-octadecatrienoic acid intermediate. | caymanchem.com |
| Diatoms | As a polyunsaturated aldehyde, it is part of a class of compounds produced by diatoms, often in response to stress. | nih.govmdpi.comoup.com |
Reported Biological Activities of this compound
| Activity | Description | Concentration | Source(s) |
| Antimicrobial | Active against the plant pathogenic bacteria P. syringae. | 100 µM | caymanchem.com |
| Plant Defense | Protects Arabidopsis plants against infection by the bacteria Pst DC3000. | 150 µM (injected into leaves) | caymanchem.com |
| Infochemical | As a PUA, it is studied for its potential role in mediating chemical interactions in marine plankton. | Not specified | copernicus.orgnih.govmdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
(8Z,11Z,14Z)-heptadeca-8,11,14-trienal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h3-4,6-7,9-10,17H,2,5,8,11-16H2,1H3/b4-3-,7-6-,10-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPNNUONNZABRE-PDBXOOCHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301288694 | |
| Record name | (8Z,11Z,14Z)-8,11,14-Heptadecatrienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56797-44-5 | |
| Record name | (8Z,11Z,14Z)-8,11,14-Heptadecatrienal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56797-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (8Z,11Z,14Z)-8,11,14-Heptadecatrienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 8z,11z,14z Heptadecatrienal
Retrosynthetic Analysis of (8Z,11Z,14Z)-Heptadecatrienal
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary challenges are the stereocontrolled formation of the three Z-configured double bonds and the construction of the 17-carbon backbone.
Key disconnections can be proposed based on established olefination and carbon-carbon bond-forming reactions:
Olefin-forming Disconnections: The most logical disconnections are at the C8=C9, C11=C12, and C14=C15 double bonds. These suggest the use of powerful olefination reactions such as the Wittig reaction, Horner-Wadsworth-Emmons (HWE) olefination, or olefin metathesis. For instance, a disconnection at the C8=C9 bond would yield an eight-carbon aldehyde and a nine-carbon phosphonium (B103445) ylide or phosphonate (B1237965) anion.
Carbon-Carbon Single Bond Disconnections: The carbon skeleton can be disconnected at various C-C single bonds. A common strategy for polyene synthesis involves the coupling of smaller fragments, often utilizing organometallic cross-coupling reactions. For example, disconnecting the C9-C10 bond could lead to precursors suitable for palladium-catalyzed cross-coupling strategies.
Alkyne Precursor Strategy: A highly effective strategy involves the synthesis of an alkyne-containing backbone, followed by a stereoselective partial reduction to the Z-alkene. This simplifies the synthesis by avoiding direct Z-selective olefination, which can be challenging. Disconnecting the molecule into alkyne and alkyl fragments is a common approach, often achieved via Grignard or other organometallic coupling reactions. The final aldehyde functionality can be installed in the last steps from a protected alcohol to avoid side reactions. A concise synthesis has been reported based on this strategy. oup.comnih.gov
Total Synthesis Approaches to this compound
Several synthetic strategies can be envisioned or have been implemented for the total synthesis of this compound, each with its own advantages in controlling the stereochemistry of the double bonds.
A reported concise synthesis of this compound utilizes a strategy based on the stereoselective reduction of alkynes. oup.comnih.govtandfonline.com The key steps in this approach involve a Grignard coupling to construct the carbon backbone containing triple bonds, followed by a partial hydrogenation using a Lindlar catalyst to stereoselectively form the Z-double bonds. The final step is the oxidation of a primary alcohol to the target aldehyde using Dess-Martin periodinane. oup.comnih.govtandfonline.com
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. nih.gov While traditionally used for E-alkene synthesis or in ring-closing metathesis, recent advances have led to the development of catalysts that can favor the formation of Z-alkenes. nih.govnih.govolefin-metathesis-catalysts.com
A hypothetical route to this compound using a cross-metathesis strategy could involve the coupling of two smaller olefinic fragments. For example, the C11=C12 double bond could be formed by the cross-metathesis of (Z)-1,4-undecadiene and 1-heptenal, using a Z-selective ruthenium or molybdenum alkylidene catalyst.
Table 1: Hypothetical Z-Selective Cross-Metathesis Reaction
| Reactant A | Reactant B | Catalyst | Product |
| (Z,Z)-1,4-undecadiene | 1-heptenal | Z-selective Ru or Mo Catalyst | This compound |
This table represents a conceptual approach, as specific application to this target may require significant optimization.
The primary challenges in this approach include controlling the regioselectivity of the cross-metathesis reaction and preventing unwanted side reactions like homodimerization of the starting materials. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Negishi, and Sonogashira reactions, are cornerstones of modern organic synthesis for constructing C(sp²)–C(sp²) bonds. nih.govacs.orgyoutube.comacs.org These methods could be applied to assemble the polyene backbone of this compound.
A plausible strategy would involve a Sonogashira coupling of a terminal alkyne with a vinyl halide, followed by partial reduction. For example, coupling (Z)-1-bromo-1,4-heptadiene with 1-decyne (B165119) could form the C17 carbon skeleton with two pre-installed double bonds and one triple bond. Subsequent Lindlar hydrogenation would yield the all-Z triene system.
Table 2: Example Palladium-Catalyzed Coupling Strategy
| Reaction Type | Reactant A | Reactant B | Catalyst System | Intermediate | Final Step |
| Sonogashira Coupling | (Z)-1-bromo-1,4-heptadiene | 1-decyne | Pd(PPh₃)₄, CuI | (8Z,11Z)-heptadeca-8,11-dien-14-ynal precursor | Lindlar Hydrogenation |
This modular approach allows for the convergent assembly of the molecule from smaller, more accessible fragments. nih.gov
The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) olefination are classic methods for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org A key aspect of these reactions is the ability to control the stereochemistry of the resulting double bond.
Wittig Reaction: Non-stabilized Wittig reagents (where the group attached to the carbanion is an alkyl group) generally lead to the formation of (Z)-alkenes with high selectivity, especially under salt-free conditions. organic-chemistry.orgmasterorganicchemistry.com This makes the Wittig reaction an attractive option for synthesizing the double bonds in this compound. A synthesis could be designed where an appropriate C9 phosphonium ylide reacts with a C8 aldehyde to form the C8=C9 double bond stereoselectively.
Horner-Wadsworth-Emmons (HWE) Reaction: While the standard HWE reaction typically yields (E)-alkenes, modifications can be made to achieve high Z-selectivity. nrochemistry.comwikipedia.org The Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (like trifluoroethyl esters) and strong, non-coordinating bases (like KHMDS) in the presence of crown ethers, kinetically favors the formation of the Z-olefin. nih.govacs.orgnih.gov This provides a powerful and reliable alternative to the Wittig reaction for constructing the Z-double bonds of the target molecule.
Table 3: Comparison of Z-Selective Olefination Methods
| Method | Reagent Type | Typical Conditions | Stereoselectivity |
| Wittig Reaction | Non-stabilized phosphonium ylide | Salt-free, aprotic solvent | High Z-selectivity |
| Still-Gennari HWE | Bis(trifluoroethyl)phosphonate | KHMDS, 18-crown-6, THF, -78 °C | High Z-selectivity |
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. This compound is known to be produced enzymatically in tobacco leaves from α-linolenic acid. ebi.ac.uk This suggests that enzymes could be harnessed for its synthesis.
While a full enzymatic synthesis might be impractical, enzymes like lipases can be used for the kinetic resolution of racemic precursors, providing enantiomerically pure building blocks for subsequent chemical transformations. rsc.orgmdpi.com For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the separation of the two enantiomers. This approach is particularly valuable if chiral centers were to be introduced into analogues of the target molecule.
Semisynthesis and Derivatization of this compound Analogues
Semisynthesis involves the chemical modification of a naturally sourced starting material. If this compound could be isolated in sufficient quantities from a natural source like the green alga Ulva pertusa, it could serve as a starting point for the synthesis of various analogues. researchgate.net
The aldehyde functionality and the polyene system are reactive handles for derivatization:
Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (8Z,11Z,14Z)-heptadecatrien-1-ol, using mild reducing agents like sodium borohydride.
Oxidation: The aldehyde can be oxidized to the carboxylic acid, (8Z,11Z,14Z)-heptadecatrienoic acid, using reagents such as silver(I) oxide or sodium chlorite.
Olefin Reactions: The double bonds can undergo various reactions, such as epoxidation, dihydroxylation, or hydrogenation, to produce a range of saturated and functionalized analogues. The selective functionalization of one double bond over the others would be a significant challenge, likely requiring directed reactions.
These derivatizations would be valuable for structure-activity relationship (SAR) studies to explore the biological functions of this class of compounds.
Scalable Production Methods for this compound in Research Settings
The synthesis commences with a Grignard coupling reaction, a powerful carbon-carbon bond-forming method. This is followed by a stereoselective partial hydrogenation of an alkyne to a Z-alkene, which is crucial for establishing the correct geometry of the double bonds in the final product. The synthesis culminates in a mild oxidation of a primary alcohol to the desired aldehyde.
A detailed breakdown of a reported synthetic approach is presented below:
| Step | Reaction | Starting Materials | Key Reagents | Intermediate/Product | Reported Yield |
| 1 | Grignard Coupling | 1-bromo-7-(tetrahydro-2H-pyran-2-yloxy)heptane, propargyl bromide | Magnesium, Copper(I) iodide | 1-(Tetrahydro-2H-pyran-2-yloxy)dec-9-yne | Not explicitly stated |
| 2 | Grignard Coupling | 1-(Tetrahydro-2H-pyran-2-yloxy)dec-9-yne, 1-bromo-3-pentyne | Ethylmagnesium bromide, Copper(I) iodide | 1-(Tetrahydro-2H-pyran-2-yloxy)pentadeca-9,12-diyne | Not explicitly stated |
| 3 | Deprotection | 1-(Tetrahydro-2H-pyran-2-yloxy)pentadeca-9,12-diyne | Pyridinium p-toluenesulfonate | Pentadeca-9,12-diyn-1-ol | Not explicitly stated |
| 4 | Grignard Coupling | Pentadeca-9,12-diyn-1-ol, Bromoethane | Ethylmagnesium bromide, Copper(I) iodide | Heptadeca-8,11-diyn-1-ol | Not explicitly stated |
| 5 | Partial Hydrogenation | Heptadeca-8,11-diyn-1-ol | Lindlar catalyst, Hydrogen gas, Quinoline | (8Z,11Z)-Heptadeca-8,11-dien-1-ol | Not explicitly stated |
| 6 | Oxidation | (8Z,11Z)-Heptadeca-8,11-dien-1-ol | Dess-Martin periodinane | This compound | 85% |
The scalability of this synthetic route in a research setting is underpinned by several factors. Grignard reactions are a well-established and highly scalable class of reactions in organic synthesis. The use of a Lindlar catalyst for the partial hydrogenation of the diyne intermediate is critical for achieving the desired (Z,Z)-configuration of the double bonds. This catalytic method is generally efficient and can be performed on a reasonable scale in a standard laboratory fume hood with appropriate safety precautions for handling hydrogen gas.
The final oxidation step employs the Dess-Martin periodinane (DMP), a mild and selective oxidizing agent that is particularly useful for the conversion of primary alcohols to aldehydes without over-oxidation to carboxylic acids. wikipedia.orgresearchgate.netpitt.edu While the cost and potential explosive nature of DMP can be a consideration for very large-scale industrial production, it is an excellent choice for research-scale synthesis where high yields and chemoselectivity are paramount. wikipedia.orgresearchgate.netpitt.edu The reaction conditions are typically mild (room temperature) and the workup is often straightforward. wikipedia.orgresearchgate.netpitt.edu
Biosynthesis and Metabolic Pathways of 8z,11z,14z Heptadecatrienal
Enzymatic Pathways Leading to (8Z,11Z,14Z)-Heptadecatrienal Formation
The formation of this compound is a multi-step enzymatic process primarily involving the oxidation and subsequent modification of fatty acids.
Elucidation of Precursor Molecules in this compound Biosynthesis
The primary precursor for the biosynthesis of this compound is α-linolenic acid. caymanchem.com This polyunsaturated fatty acid undergoes oxidation to form a hydroperoxy intermediate, which is then converted to the final aldehyde product. Specifically, the pathway proceeds through a 2(R)-hydroperoxy-9(Z),12(Z),15(Z)-octadecatrienoic acid intermediate. caymanchem.com Research has also identified this compound as a degradation product of 2(R)-hydroperoxy linolenic acid. caymanchem.com
Role of Desaturases and Chain-Shortening Enzymes in this compound Production
The production of this compound involves a crucial chain-shortening step from an 18-carbon precursor. This process is catalyzed by specific enzymes. In higher plants, a pathogen-inducible oxygenase (PIOX), which functions as an α-dioxygenase, is responsible for the α-oxidation of fatty acids. caymanchem.com This enzyme facilitates the conversion of linolenic acid into a chain-shortened aldehyde, namely this compound. researchgate.net
Desaturase enzymes are fundamental in creating the double bonds within the fatty acid precursors themselves. nih.gov These enzymes introduce unsaturation at specific positions along the acyl chain, a critical step for producing polyunsaturated fatty acids like α-linolenic acid, the substrate for this compound synthesis. nih.gov The concerted action of desaturases and the subsequent α-oxidation pathway highlights the intricate enzymatic machinery required for the production of this aldehyde.
Genetic Regulation of Biosynthetic Enzymes for this compound
The expression of the enzymes involved in this compound biosynthesis is subject to genetic regulation, often in response to environmental stimuli. For instance, the α-dioxygenase from rice is induced by pathogen attack and heavy metal stress, with activation occurring through jasmonate signaling. yamaguchi-u.ac.jp This suggests a role for this compound in plant defense mechanisms. The genes encoding these enzymes are regulated to control the timing and level of production, ensuring the compound is synthesized when needed for signaling or defense. nih.gov
Catabolism and Degradation Pathways of this compound in Biological Systems
While the biosynthesis of this compound is well-documented in certain organisms, its catabolism is less understood. As a fatty aldehyde, it is presumed to be metabolized through pathways common to other aldehydes and fatty acids. frontiersin.orgwikipedia.org This would likely involve oxidation to the corresponding carboxylic acid, (8Z,11Z,14Z)-heptadecatrienoic acid, followed by beta-oxidation, a process that systematically shortens the fatty acid chain to produce energy. wikipedia.org The high reactivity of the aldehyde group also suggests it may undergo various transformations within the cell.
Intracellular Localization and Compartmentalization of this compound Biosynthesis
The biosynthesis of fatty acids and their derivatives is often compartmentalized within the cell. In plants, the initial synthesis of fatty acids occurs in the plastids. nih.gov Subsequent modifications, such as desaturation and oxidation, can occur in different cellular compartments, including the endoplasmic reticulum and peroxisomes. The enzymes responsible for the α-oxidation of fatty acids in plants have been localized to various parts of the cell, indicating that the final steps of this compound synthesis may not be restricted to a single organelle. iu.edu
Interspecies Variations in this compound Production and Metabolism
The production of this compound is not uniform across all species. It has been identified as a significant volatile compound in the marine green alga Ulva pertusa researchgate.nettandfonline.comnih.govoup.comoup.com and has also been detected in other marine algae and some terrestrial plants. conicet.gov.ar The enzymatic activity for producing long-chain aldehydes, including this compound, is found in a wide range of green, brown, and red seaweeds. researchgate.net
Research on the red alga Pyropia indicates that its enzymatic system has a specific affinity for eicosapentaenoic acid to produce other volatile compounds, and does not significantly catalyze the formation of this compound from substrates like linolenic acid. researchgate.net This highlights the species-specific nature of the metabolic pathways leading to this aldehyde. In some fungi, such as Cladosporium sp., related long-chain aldehydes are produced, but the specific profile can differ. conicet.gov.ar
Table 1: Key Enzymes and Precursors in this compound Biosynthesis
| Component | Role | Organism(s) Where Found |
| α-Linolenic acid | Primary precursor molecule | Higher plants, Algae |
| α-Dioxygenase (PIOX) | Catalyzes the α-oxidation and chain-shortening of α-linolenic acid | Higher plants (e.g., Rice) |
| Lipoxygenase | Involved in the formation of hydroperoxy intermediates | Higher plants, Algae |
| Desaturases | Create double bonds in fatty acid precursors | Widespread in eukaryotes and prokaryotes |
Table 2: Occurrence of this compound in Different Species
| Species | Common Name | Significance |
| Ulva pertusa | Sea lettuce (Green Alga) | A major characteristic volatile compound contributing to its seaweed-like odor. researchgate.nettandfonline.comnih.govoup.comoup.com |
| Arabidopsis thaliana | Thale cress (Terrestrial Plant) | Production is induced by pathogens, suggesting a role in plant defense. caymanchem.com |
| Various marine algae | - | Long-chain aldehyde-forming activity is present in green, brown, and red seaweeds. researchgate.net |
| Cucumber (Cucumis sativus) | Cucumber | Related long-chain aldehydes are formed via α-oxidation of fatty acids. conicet.gov.ar |
Advanced Analytical Methodologies for the Characterization and Detection of 8z,11z,14z Heptadecatrienal
Chromatographic Techniques for Separation and Quantification of (8Z,11Z,14Z)-Heptadecatrienal
Chromatographic techniques are fundamental for isolating this compound from intricate mixtures and measuring its concentration precisely. Gas chromatography and high-performance liquid chromatography stand out as the principal methods employed for these tasks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis of this compound
Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for analyzing volatile and semi-volatile compounds such as this compound. nih.govnih.govtandfonline.com It combines the separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.govnih.gov To enhance the thermal stability and chromatographic properties of aldehydes, a derivatization step is often employed. edpsciences.org
A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative with the aldehyde. edpsciences.orgencyclopedia.pub This derivative's high electronegativity allows for sensitive detection using electron capture negative ionization (ECNI) mass spectrometry, enabling the measurement of this compound at very low concentrations.
Key aspects of GC-MS analysis include:
Sample Preparation: Lipid extraction from the biological matrix and subsequent derivatization.
GC Separation: A non-polar or medium-polarity capillary column is typically used to separate the derivatized aldehyde.
MS Detection: While electron ionization (EI) is used for confirming the structure, ECNI is preferred for highly sensitive quantification.
In a study of volatile compounds in Brachychiton discolor leaves, (8Z, 11Z, 14Z)-heptadecatrienal was identified as a major component (21.2%) using GC-MS analysis. nih.govtandfonline.com
High-Performance Liquid Chromatography (HPLC) in this compound Research
High-performance liquid chromatography (HPLC) provides an alternative to GC-MS, especially for compounds that are thermally unstable. vliz.be For aldehyde analysis, HPLC is often paired with ultraviolet-visible (UV-Vis) or fluorescence detection following derivatization. edpsciences.org
A frequently used derivatizing agent for HPLC is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with this compound to form a stable 2,4-dinitrophenylhydrazone derivative. edpsciences.orgpsu.edu These derivatives are colored and easily detected by UV-Vis spectrophotometry. edpsciences.org
A typical HPLC-UV analysis workflow includes:
Derivatization: The sample is reacted with DNPH in an acidic solution. psu.edu
Separation: Reversed-phase HPLC with a C18 column and a gradient of acetonitrile (B52724) and water is commonly used. psu.edu
Detection: The eluent is monitored at a wavelength corresponding to the maximum absorbance of the DNPH derivatives, such as 365 nm. psu.edu
This approach has been effectively used for determining aldehyde concentrations in various samples. psu.edu
Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures Containing this compound
For highly complex samples where single-dimension GC is insufficient, two-dimensional gas chromatography (GCxGC) offers superior resolution. researchgate.net GCxGC employs two different columns with distinct separation mechanisms, greatly enhancing peak capacity. researchgate.net
When combined with time-of-flight mass spectrometry (TOF-MS), GCxGC-TOF-MS delivers a comprehensive analysis of complex volatile profiles. encyclopedia.pub This is particularly advantageous for differentiating this compound from its isomers and other related lipid peroxidation products. The structured two-dimensional chromatograms produced by GCxGC facilitate the identification of individual compounds and compound classes. encyclopedia.pub
Spectroscopic Approaches for Structural Elucidation of this compound
Spectroscopic methods are vital for the definitive identification and structural characterization of this compound, including the determination of its stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for detailed structural analysis. Both ¹H and ¹³C NMR provide essential information about the molecular structure.
For this compound, NMR is critical for confirming the Z configuration of its double bonds. The coupling constants (J-values) between vinyl protons in the ¹H NMR spectrum are indicative of the double bond geometry.
Key NMR features for aldehydes:
¹H NMR: The aldehyde proton (RCHO) signal is highly distinctive, appearing around 10 δ. pressbooks.pubopenstax.orgoregonstate.edu It exhibits spin-spin coupling with adjacent protons, with a coupling constant of approximately 3 Hz. pressbooks.pubopenstax.org
¹³C NMR: The carbonyl carbon signal appears downfield, at 190 ppm or higher. oregonstate.edu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Studies
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer valuable data on functional groups and the electronic structure of this compound.
Infrared (IR) Spectroscopy:
IR spectroscopy identifies the characteristic vibrational frequencies of functional groups.
C=O Stretch: A strong absorption band for the aldehyde carbonyl group appears between 1660 and 1770 cm⁻¹. pressbooks.pubopenstax.orglibretexts.org For saturated aliphatic aldehydes, this is typically in the 1720-1740 cm⁻¹ range. orgchemboulder.com
C-H Stretch (aldehyde): Two characteristic, moderate-intensity bands are often seen between 2700–2760 cm⁻¹ and 2800–2860 cm⁻¹. pressbooks.pubopenstax.orglibretexts.org The peak around 2720 cm⁻¹ is a particularly useful diagnostic marker for aldehydes. orgchemboulder.com
=C-H Stretch (alkene): An absorption above 3000 cm⁻¹ indicates the presence of C-H bonds on the double bonds.
C=C Stretch: A medium intensity band around 1640-1660 cm⁻¹ corresponds to the carbon-carbon double bonds.
=C-H Bend (cis-alkene): A bending vibration for cis-disubstituted alkenes is expected around 675-730 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Since the double bonds in this compound are not conjugated, it is not expected to show the strong absorption in the UV-Vis region that is characteristic of conjugated systems. msu.eduutoronto.ca The primary absorption would be from the n → π* transition of the carbonyl group, which is typically weak and occurs in the near UV range (around 270-300 nm). masterorganicchemistry.comupi.edu
| Characteristic IR Absorptions for Aldehydes | |
| Vibrational Mode | Frequency Range (cm⁻¹) |
| C=O Stretch (Saturated) | 1740-1720 orgchemboulder.com |
| C=O Stretch (Unsaturated) | 1710-1685 orgchemboulder.com |
| O=C-H Stretch | 2830-2695 orgchemboulder.com |
| Predicted UV-Vis Absorption for this compound | |
| Transition | Approximate Wavelength (nm) |
| n → π* (Carbonyl) | 270-300 masterorganicchemistry.com |
Hyphenated Techniques for Comprehensive Analysis of this compound and Its Metabolites
The comprehensive analysis of this compound, a volatile polyunsaturated fatty aldehyde, and its metabolites necessitates the use of advanced hyphenated analytical techniques. nih.govnih.gov These methods, which couple a separation technique with a sensitive detection technology, are essential for resolving complex biological and environmental samples and providing structural elucidation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. nih.govnih.gov The gas chromatograph separates the volatile components of a mixture, which are then ionized and detected by the mass spectrometer, providing both quantitative data and mass fragmentation patterns for identification. tandfonline.com GC-MS, often paired with a Flame Ionization Detector (GC-FID), has been successfully employed to identify this compound in the essential oils of various plants. For instance, it was identified as a major volatile constituent (21.2%) in the leaves of Brachychiton discolor and was also detected in the fern Matteuccia struthiopteris (0.6%). nih.govnih.govtandfonline.com The Human Metabolome Database includes predicted GC-MS spectral data for this compound, further aiding in its identification in metabolomic studies. hmdb.ca
For the analysis of the metabolites of this compound, which may be less volatile or present at lower concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool. nih.gov This technique separates compounds in the liquid phase before mass analysis, making it suitable for a wider range of molecules, including oxidized and non-volatile metabolites. LC-MS/MS offers high sensitivity and selectivity, which is crucial for identifying and quantifying metabolic products in complex biological matrices like plasma or tissue extracts. nih.govchemrxiv.orgnih.gov The enzymatic formation of this compound from precursors like α-linolenic acid suggests a metabolic network of related fatty acids and aldehydes that can be explored using LC-MS-based lipidomics approaches. researchgate.net
Other powerful hyphenated techniques such as LC-Nuclear Magnetic Resonance (LC-NMR) spectroscopy can provide detailed structural information without the need for fragmentation, complementing the data from mass spectrometry for unambiguous identification of novel metabolites. nih.gov
Table 1: Application of Hyphenated Techniques in the Analysis of this compound and Related Aldehydes
| Technique | Analyte/Group | Matrix | Purpose | Reference |
|---|---|---|---|---|
| GC-MS / GC-FID | This compound | Plant Essential Oil (Brachychiton discolor) | Identification & Quantification | nih.govtandfonline.com |
| GC-MS | This compound | Plant Essential Oil (Matteuccia struthiopteris) | Identification & Quantification | nih.gov |
| GC-MS | Aldehydes (general) | Human Blood | Identification & Quantification | nih.gov |
| HPLC-DAD | Aldehyde-HBA derivatives | Beer | Quantification | mdpi.com |
| LC-MS/MS | Glucocorticoids, Estrogens, etc. | Plasma | Quantification | nih.gov |
| LC-HRMS | Oxidized Phospholipids | Biological Extracts | Identification & Quantification | chemrxiv.org |
Microextraction and Sample Preparation Techniques for this compound from Biological Matrices
The accurate detection of this compound in biological matrices such as blood, urine, or tissue is highly dependent on efficient sample preparation. nih.govnih.gov Microextraction techniques are favored as they are sensitive, require minimal solvent, and can be easily automated. nih.govsigmaaldrich.com
Solid-Phase Microextraction (SPME) is a primary method for the extraction of volatile and semi-volatile analytes like this compound from biological samples. sigmaaldrich.comsigmaaldrich.com SPME is a solvent-free technology that uses a coated fiber to adsorb or absorb analytes from a sample. sigmaaldrich.com For volatile compounds, Headspace SPME (HS-SPME) is particularly effective. In this mode, the fiber is exposed to the headspace above the sample, extracting volatile analytes that have partitioned into the gas phase. researchgate.netcore.ac.uk This minimizes interference from non-volatile matrix components like proteins and lipids. sigmaaldrich.com
Due to the reactive nature of aldehydes, derivatization is a critical step to enhance stability and improve chromatographic detection. On-fiber derivatization is a streamlined approach where the SPME fiber is first coated with a derivatizing agent before being exposed to the sample. nih.gov A common agent for this purpose is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form stable oximes that are readily analyzed by GC-MS. nih.govresearchgate.net Another approach involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) to form hydrazones, which can then be extracted and analyzed by High-Performance Liquid Chromatography (HPLC). nih.gov
The selection of the SPME fiber coating is crucial for optimizing extraction efficiency. Coatings such as poly(dimethylsiloxane)/divinylbenzene (PDMS/DVB) or divinylbenzene/carboxen/poly(dimethylsiloxane) (DVB/CAR/PDMS) are commonly used for aldehydes. mdpi.comresearchgate.net Extraction conditions, including temperature and time, must be carefully optimized to ensure reproducible and quantifiable results. mdpi.comresearchgate.net For example, a study on aldehydes in blood utilized on-fiber PFBHA derivatization followed by HS-SPME and GC-MS analysis, demonstrating a simple, rapid, and sensitive method. nih.gov Other techniques like dispersive liquid-liquid microextraction (DLLME) and gas-diffusion microextraction (GDME) also offer effective means for extracting aldehydes from aqueous samples. mdpi.com
Table 2: Exemplary Microextraction Parameters for Aldehyde Analysis from Biological Matrices
| Technique | Derivatization Agent | SPME Fiber | Extraction Conditions | Matrix | Reference |
|---|---|---|---|---|---|
| HS-SPME-GC-MS | On-fiber PFBHA | Not Specified | Headspace extraction | Human Blood | nih.gov |
| Monolith Frit SPME-HPLC | DNPH | Polymer Monolith | Ultrasound-assisted desorption | Human Urine & Serum | nih.gov |
| HS-SPME-GC-MS | None | DVB/CAR/PDMS | 60 °C, 30 min | Sturgeon Caviar | mdpi.com |
| HS-SPME-GC-FID | None | CAR/PDMS | 30 °C, 30 min | Cod Fillet | mdpi.com |
| HPLC-SPME-UV | None | PDMS/DVB | Desorption in mobile phase | Spiked Drinking Water | researchgate.net |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| (6Z)-nonenal |
| (7Z,10Z,13Z)-7,10,13-hexadecatrienal |
| (8Z,11Z)-heptadecadienal |
| This compound |
| 2,4-dinitrophenylhydrazine (DNPH) |
| 2-hexenal |
| 2,6-nonadienal |
| α-farnesene |
| α-linolenic acid |
| Benzaldehyde |
| Cinnamaldehyde |
| Decanal |
| (E)-phytol |
| Hexanal |
| m-nitrobenzaldehyde |
| n-heptacosane |
| Nonanal |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) |
| Palmitic acid |
| p-chlorobenzaldehyde |
| Pentadecanal |
Biological Activities and Mechanisms of Action of 8z,11z,14z Heptadecatrienal in Non Human Organisms
Chemoreception and Olfactory Sensing of (8Z,11Z,14Z)-Heptadecatrienal
This compound has been identified as a volatile organic compound in the marine green alga Ulva pertusa and in tobacco leaves (Nicotiana tabacum). It is noted for possessing a "seaweed-like" odor. Despite its contribution to the aroma profile of these organisms, specific research into its detection by non-human organisms is not available.
Receptor-Ligand Interactions of this compound with Olfactory Receptors
There is currently no scientific literature that identifies specific olfactory receptors (ORs) in any non-human organism that bind to this compound. The process of olfaction involves the binding of odorant molecules to ORs, which are typically G protein-coupled receptors (GPCRs) located on the surface of olfactory receptor neurons. This binding event initiates a signal transduction cascade that results in the perception of smell. However, the specific receptor-ligand interactions for this compound remain uncharacterized.
Electrophysiological Responses to this compound in Model Organisms
No studies presenting electrophysiological data, such as results from electroantennography (EAG) or single-sensillum recordings (SSR), in response to this compound have been identified. Such studies are crucial for determining whether the olfactory organs of an organism, like an insect's antennae, can detect a specific compound and for quantifying the neural response.
Role of this compound as a Pheromone or Kairomone
The role of this compound as a semiochemical—a chemical involved in communication—has not been explicitly demonstrated. While its origin in plants and algae suggests a potential role as a kairomone (a signal beneficial to the receiver but not the emitter), this has not been experimentally verified.
Research has shown that the compound is formed from α-linolenic acid and exhibits antimicrobial activity against the plant pathogenic bacterium Pseudomonas syringae. It also contributes to the defense of Arabidopsis plants against bacterial infection, suggesting a function in plant defense. This role could imply that the compound may act as a kairomone for herbivores, signaling a stressed or damaged plant, but this remains speculative.
Species-Specific Behavioral Responses to this compound
There is a lack of published research detailing any species-specific behavioral responses, such as attraction or repulsion, to isolated this compound in any non-human organism.
Synergistic and Antagonistic Effects of this compound with Other Semiochemicals
No information is available regarding synergistic or antagonistic interactions between this compound and other semiochemicals. In nature, chemical cues are often complex mixtures, and the behavioral response of an organism can be modified by the presence of multiple compounds.
Cell Signaling Pathways Modulated by this compound
Direct evidence for the modulation of specific cell signaling pathways by this compound is not present in the scientific literature. As an α,β-unsaturated aldehyde, it belongs to a class of molecules known as reactive carbonyl species, which can act as signaling molecules, often in the context of oxidative stress. However, the specific pathways affected by this particular compound have not been investigated.
While studies on whole extracts of Ulva pertusa have shown modulation of inflammatory signaling pathways such as NF-κB, Nrf2, and SIRT1, these effects cannot be attributed to this compound alone, as the extract contains a multitude of other bioactive compounds.
Intracellular Effects of this compound on Gene Expression and Protein Regulation
Currently, there is a lack of specific research data available in the public domain detailing the intracellular effects of this compound on gene expression and protein regulation in non-human organisms.
Membrane Interactions and Cellular Permeability Associated with this compound
Immunomodulatory Effects of this compound in In Vitro and Ex Vivo Models
There is currently no specific information available from in vitro or ex vivo studies concerning the immunomodulatory effects of this compound.
Antimicrobial and Antifungal Activities of this compound
This compound has demonstrated antimicrobial activity against plant pathogenic bacteria. caymanchem.com Research has shown its effectiveness against Pseudomonas syringae. caymanchem.com Furthermore, it has been observed to provide protection to Arabidopsis plants against infection by the bacterium Pst DC3000 when administered prior to inoculation. caymanchem.com
While specific antifungal studies on this compound are not detailed in the available literature, it belongs to a broader class of compounds known as polyunsaturated aldehydes (PUAs), which are known for a range of biological activities. Diatom-derived PUAs, for instance, have been noted for their antibacterial activity. nih.gov The biological activity of PUAs, including their antimicrobial effects, can be influenced by their chemical structure, such as chain length. nih.gov
Table 1: Antimicrobial Activity of this compound
| Target Organism | Activity |
| Pseudomonas syringae | Active |
| Pst DC3000 in Arabidopsis | Protective |
Ecological and Environmental Significance of 8z,11z,14z Heptadecatrienal
Role of (8Z,11Z,14Z)-Heptadecatrienal in Interspecies Communication and Chemical Ecology
Chemical signals are fundamental to the interactions between organisms in an ecosystem. Aldehydes, in particular, can act as infochemicals that mediate ecological relationships, influencing how plants, animals, and microbes interact with their environment. creative-proteomics.com
While direct studies on the role of this compound in specific predator-prey interactions are limited, its properties and biological sources suggest a potential role. This compound has been identified as a component of the essential oil of the marine green alga Ulva pertusa and is noted for its seaweed-like odor. ebi.ac.uknih.gov In marine ecosystems, such volatile compounds can serve as cues for herbivores grazing on algae. The characteristic scent could signal the presence of a food source, thereby attracting primary consumers.
Conversely, aldehydes are highly reactive molecules that can be toxic at certain concentrations. researchgate.netacs.org This reactivity could also function as a defense mechanism. The production of this compound by algae might deter certain generalist herbivores, thus mediating the complex dynamics between predator and prey. nih.gov The ultimate effect, whether attraction or deterrence, would likely depend on the specific predator or herbivore species and its sensitivity to the compound.
There is concrete evidence for the involvement of this compound in plant-microbe interactions. The compound is formed from α-linolenic acid and is a degradation product of 2(R)-hydroperoxy linolenic acid in higher plants. caymanchem.com Research has demonstrated its antimicrobial activity. For instance, this compound at a concentration of 100 µM is active against the plant pathogenic bacterium Pseudomonas syringae. caymanchem.com Furthermore, when injected into the leaves of Arabidopsis plants at 150 µM, it helps protect the plant against infection by the same bacterium. caymanchem.com This suggests a role for the aldehyde as a defensive compound in the plant's response to pathogens.
In a broader context, symbiotic microorganisms are known to mediate interactions between plants and insects. mdpi.com While the direct effect of this compound on insects is not well-documented, its production in plants as a response to stress could be part of a larger defensive strategy that also influences herbivorous insects. mdpi.com In microbe-host interactions, metabolites produced by the microbiome can significantly affect host immune signaling. nih.gov The production of aldehydes like this compound by plants represents a metabolic interchange that can modulate the relationship between the host and associated microbial communities, both pathogenic and commensal. nih.gov
Environmental Fate and Persistence of this compound in Natural Ecosystems
The persistence of a chemical compound in the environment is determined by its susceptibility to biological and abiotic degradation processes. As a long-chain unsaturated aldehyde, this compound is subject to both microbial breakdown and atmospheric chemical reactions.
Specific studies detailing the microbial biodegradation pathways for this compound are not extensively documented. However, long-chain aldehydes are known to be metabolized by various microorganisms. Bacteria and fungi can utilize aldehydes as a carbon source, typically involving an initial oxidation of the aldehyde group to a carboxylic acid by aldehyde dehydrogenase enzymes. The resulting fatty acid, (8Z,11Z,14Z)-heptadecatrienoic acid, can then be further degraded through pathways such as β-oxidation. The presence of double bonds in the carbon chain requires additional enzymatic steps for complete breakdown. The rate and extent of biodegradation would depend on environmental factors such as microbial community composition, temperature, oxygen availability, and nutrient levels.
As a volatile organic compound (VOC), this compound released into the atmosphere is subject to degradation by several chemical processes. copernicus.org The primary removal pathways for unsaturated aldehydes in the troposphere are photolysis (breakdown by sunlight) and oxidation by atmospheric radicals. acs.org During the daytime, the hydroxyl radical (OH) is the dominant oxidant, while at night, the nitrate (B79036) radical (NO₃) becomes more significant. acs.orgrsc.org Reactions with ozone (O₃) can occur during both day and night. rsc.org
The presence of multiple double bonds in this compound makes it particularly susceptible to attack by these oxidants. The reaction rates for unsaturated aldehydes generally increase with the length of the carbon chain. acs.org The atmospheric lifetime of these compounds is relatively short, often on the order of hours, indicating they are removed from the atmosphere quite rapidly. copernicus.org This rapid oxidation contributes to the formation of secondary organic aerosols and can play a role in the formation of photochemical smog. researchgate.netresearchgate.net
The table below presents atmospheric lifetime data for several unsaturated aldehydes, illustrating the relative importance of different degradation pathways.
| Compound | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |
| Acrolein | OH | 1.99 x 10⁻¹¹ | 15 hours |
| NO₃ | 0.38 x 10⁻¹⁴ | 31 days | |
| Crotonaldehyde | OH | 3.20 x 10⁻¹¹ | 9 hours |
| NO₃ | 1.20 x 10⁻¹⁴ | 10 days | |
| 2-Pentenal | O₃ | 1.70 x 10⁻¹⁹ | - |
| 2-Heptenal | O₃ | 1.20 x 10⁻¹⁹ | - |
| 2-Nonenal | O₃ | 1.60 x 10⁻¹⁹ | - |
| This table is interactive. Data compiled from various studies on unsaturated aldehydes to provide context for the likely atmospheric fate of this compound. acs.orgucar.edu |
Impact of Anthropogenic Factors on this compound Dynamics in the Environment
Human activities can significantly alter the environmental dynamics of naturally occurring chemical compounds. Aldehydes are released into the environment from both natural and anthropogenic sources, including industrial manufacturing, vehicle exhaust, and biomass burning. copernicus.orgnih.gov While this compound is primarily of biogenic origin, its function and fate can be influenced by anthropogenic pollution.
Advanced Applications of 8z,11z,14z Heptadecatrienal in Non Therapeutic Fields
Utilization of (8Z,11Z,14Z)-Heptadecatrienal in Integrated Pest Management Strategies
Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, and the use of resistant varieties. Chemical signals, or semiochemicals, including pheromones, play a crucial role in modern IPM by manipulating insect behavior. Long-chain fatty aldehydes are known components of the pheromone cocktails for various insect species. wikipedia.org While the specific use of this compound as a commercial insect pheromone is not extensively documented, its structural properties as a polyunsaturated aldehyde suggest potential applications in this field, analogous to other established semiochemicals.
Pheromone traps are a cornerstone of IPM, primarily used for monitoring pest populations to inform treatment decisions. wikipedia.org These devices typically use a synthetic version of an insect's sex pheromone to attract a target pest, usually the male, into a trap. This allows for early detection of pest arrival or emergence and provides data on pest pressure throughout a season. wikipedia.org
Should this compound be identified as a key pheromone component for a specific agricultural pest, its synthetic version could be incorporated into lures. The development process would involve:
Identification: Confirming the compound is produced by the target insect and elicits a behavioral response.
Synthesis: Developing a cost-effective chemical synthesis route to produce a high-purity product. A concise synthesis for this compound has been developed using methods like Grignard coupling and oxidation with Dess-Martin periodinane. nih.gov
Formulation: Incorporating the synthetic aldehyde into a slow-release dispenser or lure, which is then placed inside a trap (e.g., a delta or bucket trap).
The data gathered from these traps would enable precise timing for the application of control measures, optimizing efficacy and reducing reliance on broad-spectrum insecticides.
Table 1: Comparison of Semiochemical Functions in Integrated Pest Management
| Semiochemical Type | Function | Example Application | Potential Role of this compound |
|---|---|---|---|
| Sex Pheromone | Attracts one sex (usually male) of a species for mating. | Lures in monitoring traps for codling moth (Cydia pomonella). | If identified as a sex pheromone, could be used in lures for a target pest. |
| Aggregation Pheromone | Attracts both sexes of a species to a single location for feeding or mating. | Lures for bark beetles (Ips typographus) to concentrate them in trap logs. | Less likely, as these are more common in species like beetles. |
| Kairomone | A signal emitted by one species that benefits a second (receiver) species (e.g., a predator). | Lures that attract predatory insects to areas with pests. | Could potentially be part of a plant volatile blend that attracts natural enemies of a pest. |
| Allomone | A signal emitted by one species that negatively affects a second species (e.g., a defense chemical). | Plant-derived repellents used to deter pests from crops. | As a plant-derived oxylipin, it may have repellent or anti-feedant properties against certain herbivores. caymanchem.com |
Beyond monitoring, pheromones are used for direct control through a technique called mating disruption. This involves permeating the air in a field or orchard with a high concentration of a synthetic female sex pheromone. The abundance of the pheromone makes it difficult or impossible for males to locate actual females, thereby disrupting mating, reducing reproduction, and suppressing the pest population over time.
If this compound were confirmed as a primary sex pheromone for a key pest, it could be deployed in mating disruption systems. These systems typically use passive dispensers, such as twist-tie ropes or aerosols, to release the pheromone over an extended period. The success of this strategy would depend on factors like the pest's biology, field size, and the specific formulation of the aldehyde-based product.
Biotechnological Production of this compound for Industrial and Research Use
Chemical synthesis of complex molecules like polyunsaturated aldehydes can be costly and involve multiple steps. nih.gov Biotechnological production using engineered microorganisms offers a potentially more sustainable and cost-effective alternative. nih.gov this compound is a natural product, formed in some plants from α-linolenic acid via enzymatic processes, which provides a blueprint for its microbial synthesis. ebi.ac.ukcaymanchem.com
The development of a microbial cell factory, for instance in Escherichia coli or yeast, would involve several key metabolic engineering steps:
Precursor Supply: The host organism must have a robust supply of the precursor, α-linolenic acid (ALA). This could be achieved by feeding ALA to the culture or by engineering the microbe to produce ALA itself, a complex process that involves introducing a series of desaturase enzymes. researchgate.netebi.ac.uk
Introduction of Biosynthetic Enzymes: The genes for the enzymes that convert ALA to this compound would need to be introduced into the host. The natural pathway involves an α-dioxygenase that forms a hydroperoxy intermediate, which then degrades to the final aldehyde product. caymanchem.com Alternatively, a carboxylic acid reductase (CAR) could be used to convert the corresponding fatty acid, (8Z,11Z,14Z)-heptadecatrienoic acid, into the aldehyde. nih.govmit.edu
Pathway Optimization and Host Strain Engineering: To maximize production, competing metabolic pathways that consume the precursor or the product must be blocked. A significant challenge in aldehyde production is the host's natural tendency to reduce aldehydes to their corresponding alcohols. nih.govmit.edu Therefore, genes encoding relevant endogenous aldehyde reductase enzymes would need to be deleted to allow the aldehyde to accumulate. nih.govmit.edu
Table 2: Hypothetical Metabolic Engineering Strategy for this compound Production in E. coli
| Genetic Modification | Target/Enzyme | Purpose |
|---|---|---|
| Gene Introduction | α-dioxygenase (from plant source) | Catalyzes the conversion of α-linolenic acid to a hydroperoxy intermediate that yields the target aldehyde. caymanchem.com |
| Gene Introduction | Carboxylic Acid Reductase (CAR) | An alternative strategy to directly reduce the corresponding fatty acid to the aldehyde. nih.gov |
| Gene Deletion | Aldehyde Reductases (e.g., yqhD) | Prevents the reduction of the desired aldehyde product to its corresponding alcohol, thereby increasing product yield. nih.govmit.edu |
| Pathway Engineering | Fatty Acid Synthesis (FAS) pathway | Upregulate genes to increase the pool of fatty acid precursors. |
| Pathway Engineering | Desaturase cascade (if not feeding ALA) | Introduce multiple desaturase enzymes to enable de novo synthesis of α-linolenic acid from simpler carbon sources. researchgate.net |
This compound as a Biosensor Component
While not a component of the sensor itself, this compound can be the target analyte for biosensors designed to detect aldehydes. Such biosensors have applications in environmental monitoring, food quality assessment, and industrial process control. rsc.orgnih.gov The high reactivity of the aldehyde group and the unique electronic properties of the polyunsaturated chain make this molecule suitable for detection by several platforms.
Optical chemosensors, for example, can detect aldehydes through changes in color or fluorescence. rsc.orgnih.gov These sensors often employ reactive probes that undergo a chemical reaction with the aldehyde, such as aldimine condensation, leading to a measurable shift in their optical properties. nih.gov
Enzyme-based electrochemical biosensors offer another highly specific and sensitive detection method. A common approach utilizes the enzyme aldehyde dehydrogenase (ALDH). nih.govnih.gov In this system, ALDH catalyzes the oxidation of the target aldehyde. This reaction is coupled to an electrochemical transducer that measures the resulting current or change in pH, which is proportional to the aldehyde concentration. nih.govnih.gov Such a biosensor could be tailored for the detection of this compound for applications like quality control of pheromone lures or monitoring its presence in environmental samples.
Table 3: Comparison of Potential Biosensor Technologies for Aldehyde Detection
| Biosensor Type | Detection Principle | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Electrochemical | Enzymatic oxidation (e.g., using ALDH) of the aldehyde generates an electrical signal (current, potential). nih.govnih.gov | High sensitivity and specificity; potential for miniaturization. | Enzyme stability; potential interference from other electroactive compounds. |
| Optical (Fluorescent) | A specific chemical reaction between a fluorophore and the aldehyde causes a "turn-on" or shift in fluorescence. nih.gov | High sensitivity; enables real-time imaging in biological systems. | Photobleaching; requires external light source; probe selectivity can be an issue. |
| Optical (Colorimetric) | A chemical reaction between a dye and the aldehyde results in a visible color change. researchgate.net | Simple, low-cost, allows for naked-eye detection in some cases. | Lower sensitivity compared to other methods; potential for interference. |
Explorations of this compound in Material Science and Polymer Chemistry
The application of this compound in material science and polymer chemistry is a largely unexplored frontier. However, its molecular structure, featuring both a reactive aldehyde group and multiple carbon-carbon double bonds, presents theoretical possibilities for its use as a monomer or a functionalizing agent.
The polyunsaturated backbone of the molecule is suitable for polymerization. One relevant technique is Acyclic Diene Metathesis (ADMET) polymerization, which has been successfully used to create polymers from other unsaturated, bio-based aldehydes. researchgate.net This method could potentially polymerize this compound, creating novel polymers with aldehyde groups pending from the main chain. These aldehyde groups could then be used for subsequent cross-linking or functionalization reactions.
Furthermore, the terminal aldehyde group itself is a versatile functional handle. It can react with various nucleophiles, such as amines, to form Schiff bases (imines), which could be used to create cross-linked networks or to graft the molecule onto polymer surfaces to impart new properties. The polymerization of aldehydes can also lead to the formation of polyacetals, although this often requires specific catalytic conditions. cmu.edu The resulting bio-based polymers could find applications in coatings, resins, or as building blocks for more complex materials like polyurethanes or polyesters after chemical modification. researchgate.net
Table 4: Potential Polymerization and Modification Reactions
| Functional Group | Reaction Type | Potential Product/Application |
|---|---|---|
| Polyene Backbone | Acyclic Diene Metathesis (ADMET) | Poly-aldehyde with a hydrocarbon backbone; precursor for functional materials. researchgate.net |
| Polyene Backbone | Free-Radical Polymerization | Cross-linked polymer networks. |
| Aldehyde Group | Reaction with Amines | Formation of polyimines (Schiff bases) for creating dynamic or self-healing materials. |
| Aldehyde Group | Aldol Condensation | Can lead to the formation of α,β-unsaturated aldehyde structures, which are themselves polymerizable. researchgate.net |
| Aldehyde Group | Reduction to Alcohol | Conversion to a polyunsaturated alcohol, which can be used as a monomer for polyesters or polyurethanes. researchgate.net |
| Aldehyde Group | Palladium-catalyzed reactions | Can be used to create aldehyde end-capped polymers when used as a chain-transfer agent in olefin polymerization. acs.org |
Challenges, Gaps, and Future Directions in 8z,11z,14z Heptadecatrienal Research
Methodological Advancements for Studying (8Z,11Z,14Z)-Heptadecatrienal at Low Concentrations
A primary challenge in studying this compound is its occurrence at very low concentrations within complex biological matrices. For instance, in the essential oil of the fern Matteuccia struthiopteris, it constitutes only 0.6% of the total volatile components. ebi.ac.uk This necessitates highly sensitive and selective analytical techniques for accurate detection and quantification.
Current methodologies predominantly rely on Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS) for the identification and analysis of this volatile compound. ebi.ac.uk While effective, future research would benefit from advancements that push the limits of detection and provide greater structural information without extensive sample preparation, which can introduce artifacts.
Key areas for methodological development include:
Multidimensional GC (GCxGC-MS): This technique offers superior separation capacity, which is crucial for resolving this compound from other structurally similar aldehydes in complex mixtures.
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling confident identification and formula confirmation, even at trace levels.
In-situ and Real-time Monitoring: Development of methods for real-time monitoring of this compound production in living organisms could provide invaluable insights into its biosynthetic dynamics and response to stimuli.
Unexplored Biological Roles and Organisms Associated with this compound
This compound is known to be enzymatically produced from α-linolenic acid in plants and is considered a metabolite. ebi.ac.ukcaymanchem.com Its presence has been confirmed in several species, yet its precise biological functions remain largely unexplored.
Table 1: Documented Occurrences of this compound
| Organism Kingdom | Species Name | Common Name |
| Plantae | Nicotiana tabacum | Tobacco |
| Plantae | Matteuccia struthiopteris | Ostrich Fern |
| Protista (Algae) | Ulva pertusa | Sea Lettuce |
Research has demonstrated that this compound exhibits antimicrobial activity against the plant pathogenic bacteria Pseudomonas syringae and can help protect Arabidopsis plants from infection, pointing to a role in plant defense. caymanchem.com However, this likely represents only a fraction of its functional capacity.
Future research should investigate:
Broader Antimicrobial Spectrum: Testing its efficacy against a wider range of plant and even human pathogens.
Role as an Infochemical: Its distinct seaweed-like odor suggests a potential role in chemical communication, such as attracting or repelling other organisms. ebi.ac.ukresearchgate.net
Intra-organismal Signaling: Investigating its function as an internal signaling molecule in response to stress, growth regulation, or developmental processes in the organisms that produce it.
Identification in New Organisms: Systematic screening of other marine algae, ferns, and higher plants could reveal a more widespread distribution and provide clues to its evolutionary significance.
Green Chemistry Approaches to this compound Synthesis
Chemical synthesis is vital for producing pure this compound for research purposes. A concise laboratory synthesis has been developed utilizing Grignard coupling, catalytic hydrogenation with a Lindlar catalyst, and oxidation with Dess-Martin periodinane. nih.govresearchgate.net While effective, this pathway involves reagents and steps that are not fully aligned with the principles of green chemistry.
Future efforts should focus on developing more sustainable synthetic routes. Green chemistry emphasizes waste reduction, use of renewable feedstocks, and avoidance of hazardous reagents. fq-unam.orgnih.gov
Table 2: Comparison of Conventional and Potential Green Synthesis Approaches
| Synthesis Aspect | Conventional Approach | Potential Green Chemistry Approach |
| Starting Material | Typically petroleum-derived precursors | α-linolenic acid (a renewable fatty acid) |
| Key Reactions | Grignard coupling, Dess-Martin oxidation | Biocatalytic oxidation using enzymes (e.g., lipoxygenases, α-dioxygenases) |
| Catalysts | Lindlar catalyst (heavy metal-based) | Enzyme catalysts (biodegradable, highly specific) |
| Solvents | Traditional organic solvents | Greener solvents (e.g., water, ethanol) or solvent-free conditions |
| Waste Generation | Stoichiometric inorganic waste (from oxidation) | Minimal waste, as enzymes are catalytic and reactions are highly specific |
Harnessing the natural biosynthetic pathway offers a promising green alternative. The enzymatic formation of this compound from α-linolenic acid via a 2(R)-hydroperoxy intermediate has been identified. caymanchem.com Developing a cell-free or whole-cell biocatalytic system based on these enzymes could provide a sustainable and efficient production method.
Interdisciplinary Research Needs for Comprehensive Understanding of this compound
A holistic understanding of this compound can only be achieved through collaborative, interdisciplinary research. Its multifaceted nature, from chemical structure to ecological role, requires expertise from diverse scientific fields.
Table 3: Interdisciplinary Focus Areas for Future Research
| Research Field | Key Research Questions |
| Analytical Chemistry | How can we improve the detection and quantification of this compound in complex live systems? |
| Biochemistry | What are the precise enzymatic steps and regulatory mechanisms of its biosynthetic pathway from α-linolenic acid? ebi.ac.ukcaymanchem.com |
| Plant Physiology | What is its specific role in plant defense, stress response, and development? caymanchem.com |
| Chemical Ecology | How does this volatile compound mediate interactions between plants and other organisms (e.g., microbes, insects)? |
| Microbiology | What is the molecular mechanism behind its antimicrobial activity against P. syringae and other pathogens? caymanchem.com |
| Organic Synthesis | How can we develop a highly efficient, scalable, and sustainable synthesis route based on green chemistry principles? |
Such collaborations will be essential to connect the compound's chemical properties with its biological functions and ecological relevance, painting a complete picture of its significance in nature.
Predictive Modeling of this compound Interactions and Fate
Computational and predictive modeling offers a powerful, resource-efficient approach to generate hypotheses and guide experimental research on this compound. Although specific models for this compound are not yet established, several computational strategies could be applied.
Molecular Docking: To understand its antimicrobial properties, docking simulations could predict how this compound binds to and potentially inhibits essential enzymes in pathogenic bacteria like P. syringae.
Quantitative Structure-Activity Relationship (QSAR): By modeling the relationship between the structural features of this compound and its known biological activity, QSAR models could predict the antimicrobial potency of related, yet-to-be-synthesized aldehydes.
Environmental Fate Modeling: As a volatile organic compound, its persistence, transport, and degradation in the environment are important considerations. Modeling based on its physical-chemical properties (e.g., vapor pressure, reactivity of the double bonds) can predict its environmental behavior and impact.
These predictive tools can accelerate the research cycle by prioritizing experimental validation, optimizing molecular structures for desired activities, and providing insights into the compound's broader interactions and lifecycle.
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for confirming the stereochemistry and purity of (8Z,11Z,14Z)-Heptadecatrienal?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve double-bond configurations via coupling constants and NOE effects. High-resolution mass spectrometry (HRMS) confirms molecular mass (C₁₇H₂₈O, 248.410 Da) . Pair this with gas chromatography (GC) or HPLC to assess purity, referencing retention indices against standards. Polarimetry or circular dichroism (CD) can further validate stereochemical integrity .
Q. How can researchers efficiently synthesize this compound while minimizing isomerization?
- Methodological Answer : Employ Grignard coupling for chain elongation and Lindlar catalyst-mediated partial hydrogenation to preserve Z-configurations. Protect aldehyde groups during synthesis using tert-butyldimethylsilyl (TBS) ethers. Monitor reaction progress with FT-IR for carbonyl intermediates and validate final product geometry via ¹³C NMR .
Q. What are the best practices for storing this compound to prevent degradation?
- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at −20°C to avoid oxidation. For long-term stability, prepare solutions in anhydrous solvents (e.g., dichloromethane) and test degradation kinetics via periodic GC-MS analysis. Avoid exposure to light or moisture, as polyunsaturated aldehydes are prone to autoxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct comparative bioassays using standardized protocols (e.g., OECD guidelines) to isolate variables like solvent effects (DMSO vs. ethanol) or isomer impurities. Validate structural integrity of test compounds via LC-MS before assays. Use meta-analysis to reconcile discrepancies, considering factors like cell line specificity or receptor-binding kinetics .
Q. What experimental designs are optimal for studying the ecological fate of this compound in aquatic systems?
- Methodological Answer : Implement microcosm studies with controlled variables (pH, temperature, UV exposure) to track degradation pathways. Use isotopic labeling (e.g., ¹⁴C-aldehyde) to quantify mineralization rates and metabolite formation via TOF-SIMS. Assess soil/water partitioning coefficients (log Kₒw) to model mobility and bioaccumulation potential .
Q. How can computational tools enhance the design of this compound derivatives with targeted biological activity?
- Methodological Answer : Apply density functional theory (DFT) to predict electrophilic reactivity at the aldehyde group. Use molecular docking (e.g., AutoDock Vina) to screen derivatives against receptors like olfactory or pheromone-binding proteins. Validate predictions with in vitro binding assays and structure-activity relationship (SAR) modeling .
Q. What strategies mitigate challenges in reproducing synthetic yields of this compound across labs?
- Methodological Answer : Standardize reaction conditions (e.g., solvent purity, catalyst batch) and document deviations using FAIR data principles. Collaborate with inter-laboratory validation studies, sharing raw NMR/GC traces via open repositories. Optimize catalyst activation (e.g., pre-reduction of Lindlar catalyst with quinoline) to reduce batch variability .
Data Analysis & Interpretation
Q. How should researchers address inconsistencies in chromatographic retention times for this compound?
- Methodological Answer : Calibrate instruments with certified reference materials (CRMs) and adjust column parameters (e.g., C18 vs. polar phases). Use retention index matching (e.g., Kovats indices) and spike samples with internal standards (e.g., deuterated analogs) to normalize retention shifts caused by matrix effects .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Account for censored data in survival assays via Kaplan-Meier analysis. Report confidence intervals and effect sizes to contextualize biological relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
